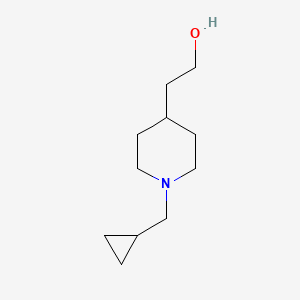

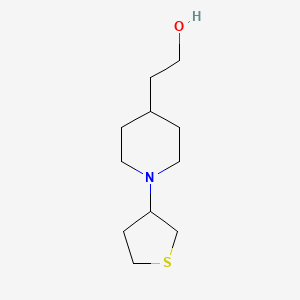

2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol

Descripción general

Descripción

2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H21NOS and its molecular weight is 215.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Homologación fotoquímica

Este compuesto se ha utilizado en el proceso de homologación fotoquímica para la preparación de aldehídos alifáticos . El proceso implica la generación de compuestos carbonílicos por medios fotoquímicos, lo cual es un paso crucial en varias vías sintéticas.

Desarrollo de fármacos antimaláricos

Los derivados de piperidina, incluidas estructuras similares al compuesto en cuestión, han mostrado alta selectividad y actividad contra cepas resistentes de Plasmodium falciparum . Estos hallazgos son significativos en la búsqueda continua de nuevos fármacos antimaláricos, especialmente frente a la creciente resistencia a los medicamentos.

Enlazador PROTAC

La estructura del compuesto sugiere un posible uso como enlazador semiflexible en el desarrollo de PROTAC (Proteolysis Targeting Chimeras) . Los PROTAC son una clase emergente de agentes terapéuticos que se dirigen a las proteínas para su degradación, ofreciendo un enfoque novedoso para el desarrollo de fármacos.

Investigación farmacológica

En farmacología, estructuras similares de piperidina se han evaluado para una variedad de propiedades bioquímicas y farmacológicas, incluyendo como inhibidores del SNC, agentes antiinflamatorios y agentes antimuscarínicos . Este compuesto podría explorarse potencialmente para aplicaciones similares.

Síntesis orgánica

El compuesto puede servir como un bloque de construcción en la síntesis orgánica, particularmente en la construcción de moléculas complejas . Su núcleo de piperidina es un motivo común en muchos compuestos orgánicos, lo que lo convierte en un componente valioso en la química sintética.

Química medicinal

En química medicinal, los análogos del compuesto se han utilizado en la síntesis de moléculas con posibles efectos terapéuticos . El grupo hidroxilo presente en el compuesto podría ser un grupo funcional clave que contribuye a la actividad biológica.

Investigación química

El compuesto podría participar en la investigación química, particularmente en el estudio de los mecanismos de reacción y el desarrollo de nuevos métodos sintéticos . Su estructura única podría proporcionar información sobre la reactividad química y la unión.

Aplicaciones industriales

Si bien no se detallan aplicaciones industriales específicas para este compuesto, sus características estructurales sugieren un posible uso en el desarrollo de catalizadores industriales, polímeros o como intermedio en la síntesis de productos químicos más complejos .

Mecanismo De Acción

Target of Action

The primary target of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a critical amino acid for protein synthesis and energy production.

Mode of Action

This compound acts as an inhibitor of glutaminase 1 . By binding to the active site of the enzyme, it prevents the conversion of glutamine to glutamate, thereby disrupting the metabolic processes dependent on this reaction.

Biochemical Pathways

The inhibition of glutaminase 1 affects the glutamine metabolism pathway . This disruption can lead to a decrease in the production of glutamate and subsequently affect other downstream processes such as protein synthesis and energy production.

Result of Action

The inhibition of glutaminase 1 by this compound leads to a decrease in the production of glutamate . This can result in a disruption of protein synthesis and energy production at the molecular and cellular levels.

Análisis Bioquímico

Biochemical Properties

2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutaminase 1, an enzyme involved in glutamine metabolism . This interaction can inhibit the enzyme’s activity, leading to potential therapeutic effects in conditions like cancer, where glutamine metabolism is often dysregulated .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate reactive oxygen species (ROS) levels in mitochondria, which can lead to apoptosis in cancer cells . Additionally, it can modulate gene expression related to cell proliferation and survival, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with glutaminase 1 inhibits the enzyme’s activity, reducing glutamine metabolism and leading to increased ROS levels . This can trigger apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its stability under various conditions, allowing for prolonged effects in in vitro and in vivo studies . Long-term exposure to the compound can lead to sustained inhibition of glutaminase 1 and continuous modulation of cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit glutaminase 1 without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate glutamine metabolism, leading to changes in metabolic flux and metabolite levels . By inhibiting glutaminase 1, it reduces the conversion of glutamine to glutamate, affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation, determining its effectiveness in targeting specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, increasing its efficacy in modulating cellular processes .

Propiedades

IUPAC Name |

2-[1-(thiolan-3-yl)piperidin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NOS/c13-7-3-10-1-5-12(6-2-10)11-4-8-14-9-11/h10-11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJAQXRADWMOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C2CCSC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

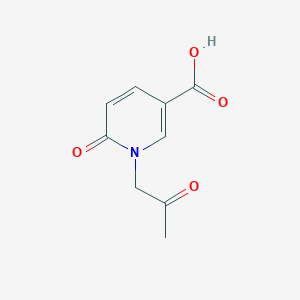

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.